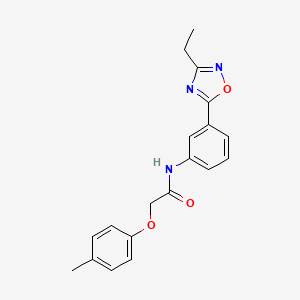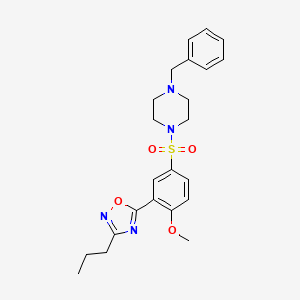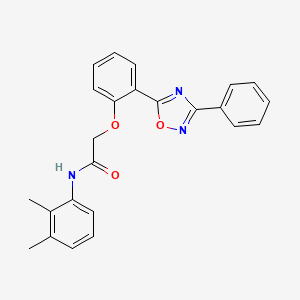![molecular formula C14H19ClN2O4S B7705395 1-(4-chlorobenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B7705395.png)
1-(4-chlorobenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical name, CB-28, and has been synthesized using specific methods. The purpose of
Wissenschaftliche Forschungsanwendungen
CB-28 has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. It has been found to have a high affinity for the sigma-1 receptor, which is involved in several physiological and pathological processes. CB-28 has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
CB-28 acts as a selective sigma-1 receptor agonist, which can modulate several cellular functions. It has been shown to increase the release of certain neurotransmitters and may have an effect on calcium signaling pathways. CB-28 may also have an effect on the endoplasmic reticulum stress response, which is involved in several diseases.
Biochemical and Physiological Effects:
CB-28 has been shown to have several biochemical and physiological effects. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. CB-28 has also been shown to have an effect on calcium signaling pathways and may have an effect on the endoplasmic reticulum stress response.
Vorteile Und Einschränkungen Für Laborexperimente
CB-28 has several advantages for lab experiments, including its high affinity for the sigma-1 receptor and its potential neuroprotective effects. However, there are also limitations to using CB-28 in lab experiments, including its limited solubility and potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of CB-28. One area of research could be the development of CB-28 analogs with improved solubility and potency. Another area of research could be the investigation of CB-28 in animal models of neurodegenerative diseases. Additionally, further studies could be done to investigate the potential of CB-28 in the treatment of other diseases such as cancer and psychiatric disorders.
In conclusion, CB-28 is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of CB-28 in various fields.
Synthesemethoden
The synthesis of CB-28 involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with oxolane-2-carboxylic acid, followed by the reaction of the resulting compound with piperidine-3-carboxylic acid. The final product is obtained after purification through crystallization.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(2-hydroxyethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c15-12-3-5-13(6-4-12)22(20,21)17-8-1-2-11(10-17)14(19)16-7-9-18/h3-6,11,18H,1-2,7-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEVMPDNEQOTBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7705320.png)

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7705335.png)

![3-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7705363.png)



![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7705409.png)
![N-benzyl-2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzene-1-sulfonamide](/img/structure/B7705413.png)

